molecular formula C13H22N4 B2899302 1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 929828-30-8

1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B2899302
CAS No.: 929828-30-8
M. Wt: 234.347
InChI Key: ADQXPGUBBIISIK-UHFFFAOYSA-N
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Description

1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] is a complex organic compound with a unique spiro structure. This compound is characterized by its imidazo[4,5-c]pyridine core fused with a piperidine ring, making it a significant molecule in various chemical and pharmaceutical research fields. Its molecular formula is C13H22N4, and it has a molecular weight of 234.34 g/mol .

Preparation Methods

The synthesis of 1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their substituents and specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1'-propylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-7-17-8-4-13(5-9-17)12-11(3-6-16-13)14-10-15-12/h10,16H,2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQXPGUBBIISIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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